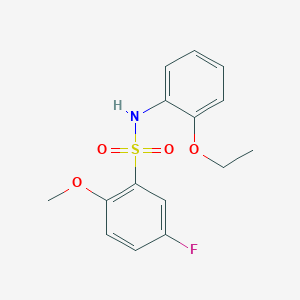![molecular formula C19H28N2O4S B4447226 1-{3-[4-(4-morpholinylsulfonyl)phenyl]propanoyl}azepane](/img/structure/B4447226.png)
1-{3-[4-(4-morpholinylsulfonyl)phenyl]propanoyl}azepane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-heterocycles, including morpholines and azepanes, often involves the reaction of amino alcohols or diamines with specific sulfonium salts, demonstrating moderate to excellent yields. Techniques such as using α-phenylvinylsulfonium salts have been noted for their efficiency and selectivity, highlighting the critical role of base and solvent choice in achieving desired outcomes (Matlock et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like "1-{3-[4-(4-morpholinylsulfonyl)phenyl]propanoyl}azepane" is often elucidated through methods such as X-ray diffraction. These studies reveal the conformational flexibility and the larger size of the molecule compared to parent heterocycles, providing insights into its structural properties and potential functional applications (Feskov et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives are diverse, ranging from isomerization reactions that form novel heterocycles to reactions with nucleophilic agents forming sulfonyl derivatives. These reactions highlight the compound's versatility and reactivity, which can be influenced by temperature and the presence of specific nucleophiles or bases (Mayer & Maas, 1992).
Physical Properties Analysis
The physical properties of morpholine and azepane derivatives, such as solubility and phase behavior in various solvents, are crucial for their application in different domains. Studies on solubility and phase separation offer valuable information on how these compounds interact with solvents like 1,4-dioxane and ethanol, which is essential for their practical use (Taha & Lee, 2011).
Chemical Properties Analysis
The chemical properties of "1-{3-[4-(4-morpholinylsulfonyl)phenyl]propanoyl}azepane" and related compounds, such as reactivity towards various chemical agents and the formation of specific derivatives, are foundational to understanding their functionality. The ability to form different heterocyclic compounds through reactions with sulfonium salts, for instance, underscores the chemical versatility and potential utility of these molecules in synthesis and drug discovery (Yar et al., 2009).
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-(4-morpholin-4-ylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c22-19(20-11-3-1-2-4-12-20)10-7-17-5-8-18(9-6-17)26(23,24)21-13-15-25-16-14-21/h5-6,8-9H,1-4,7,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGVNHYGOTVAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4447147.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4447154.png)
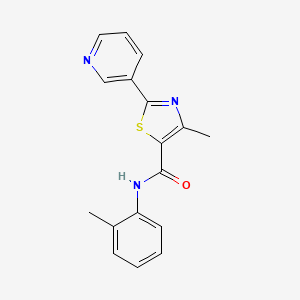
![N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide](/img/structure/B4447159.png)
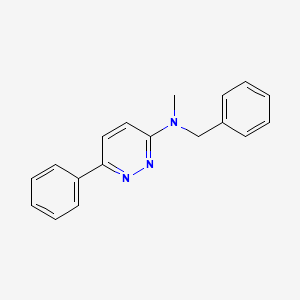

![N-ethyl-6-methyl-5-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4447189.png)
![1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4447198.png)
![methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4447204.png)
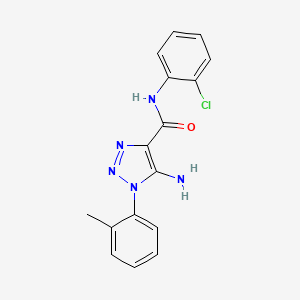
![2-(4-methyl-1-piperazinyl)-6-[2-(4-morpholinyl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4447214.png)
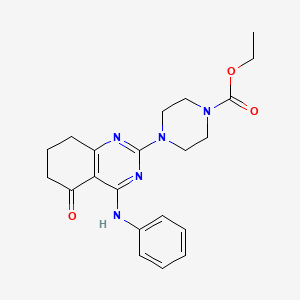
![3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4447233.png)
